3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl-
Overview
Description
3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications . The structural resemblance between imidazopyridines and purines has prompted extensive research into their pharmacological potential .
Preparation Methods
The synthesis of 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes like aromatase, impacting hormone synthesis and regulation .
Comparison with Similar Compounds
3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-b]pyridine: Known for its role as a proton pump inhibitor and its use in treating gastrointestinal disorders.
Imidazo[1,5-a]pyridine: Exhibits luminescent properties and is used in optoelectronic devices and sensors.
Imidazo[1,2-a]pyridine: Has applications in medicinal chemistry, particularly as anti-inflammatory and anticancer agents.
The uniqueness of 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- lies in its specific biological activities and its potential as a versatile scaffold for drug development .
Properties
IUPAC Name |
3-methylimidazo[4,5-c]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-6-4-10-3-2-5(6)11-8(12)7(9)13/h2-4H,1H3,(H2,9,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXYIZFRRJQLIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CN=C2)N=C1C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481913 | |
Record name | 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57806-27-6 | |
Record name | 3H-Imidazo[4,5-c]pyridine-2-carboxamide, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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